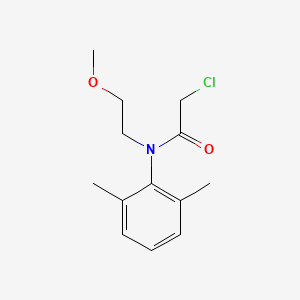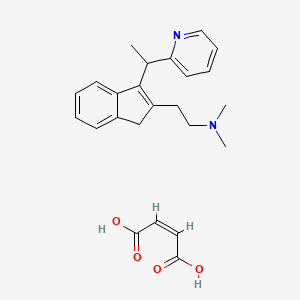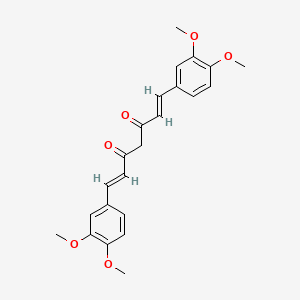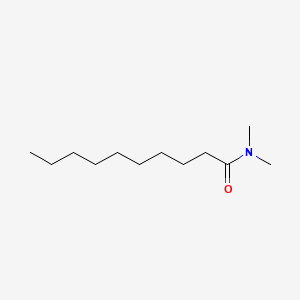
Cloruro de difenileniodonio
Descripción general
Descripción
El cloruro de difenileniodonio es un compuesto químico conocido por su papel como inhibidor de varias enzimas, incluidas las sintasas de óxido nítrico y las oxidasas NADPH . Es una molécula pequeña con la fórmula química C12H8ClI y se utiliza a menudo en la investigación científica debido a su capacidad para modular el metabolismo de las especies reactivas de oxígeno (ROS) .
Aplicaciones Científicas De Investigación
El cloruro de difenileniodonio tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El cloruro de difenileniodonio ejerce sus efectos principalmente inhibiendo las sintasas de óxido nítrico y las oxidasas NADPH. Estas enzimas están involucradas en la producción de ROS, que juegan un papel crucial en varios procesos celulares. Al inhibir estas enzimas, el this compound reduce los niveles de ROS, modulando así el estrés oxidativo y la inflamación .
Análisis Bioquímico
Biochemical Properties
Diphenyleneiodonium chloride interacts with several enzymes and proteins. It is known to inhibit NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) . DPI also inhibits nitric oxide synthase and NADPH cytochrome P450 oxidoreductase . These interactions are significant as they influence various biochemical reactions within the cell.
Cellular Effects
Diphenyleneiodonium chloride has a profound impact on cellular processes. It is known to suppress ERK/MAPK activation, which is a key cell signaling pathway . DPI also reduces light-dependent expression of clock and photoreactivation genes in zebrafish cells . Furthermore, DPI can induce a chemo-quiescence phenotype in cancer stem-like cells, effectively inhibiting their proliferation .
Molecular Mechanism
The molecular mechanism of action of Diphenyleneiodonium chloride involves its binding to flavoproteins, leading to the inhibition of several enzymes . DPI is known to block the activity of NADPH oxidase, thereby reducing the production of ROS . This inhibition occurs as DPI induces the photoreduction of the flavin adenine dinucleotide (FAD) moiety in these oxidases, leading to ROS production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diphenyleneiodonium chloride have been observed to change over time. For instance, DPI treatment of HCT116 and MCF-7 cancer cells caused induction of senescence, which was correlated with a decreased level of ROS and upregulation of p53/p21 proteins .
Dosage Effects in Animal Models
The effects of Diphenyleneiodonium chloride vary with different dosages in animal models. In a murine neutropenic M. fortuitum infection model, DPI caused a significant reduction in bacterial load in kidney and spleen . The reduction in bacterial count is comparable to amikacin at a 100-fold lower concentration .
Metabolic Pathways
Diphenyleneiodonium chloride is involved in numerous metabolic pathways due to its interaction with flavoenzymes. It plays a role in the regulation of ROS metabolism, influencing both the reduction–oxidation (redox) state of cells and intracellular ERK/MAPK cascades .
Transport and Distribution
Diphenyleneiodonium chloride is extensively accumulated by the liver and is tightly, though not specifically, bound by mitochondria isolated from injected animals . Dpi does not alter the chloride ion distribution between the blood and hepatocytes .
Subcellular Localization
Diphenyleneiodonium chloride is synthesized in the endoplasmic reticulum and transported via the Golgi apparatus to the extracellular space and the vacuoles . Its subcellular localization and effects on activity or function are largely determined by its interactions with various enzymes and proteins within the cell.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El cloruro de difenileniodonio se puede sintetizar mediante la reacción del yoduro de difenileniodonio con ácido clorhídrico. La reacción generalmente implica los siguientes pasos:
- Disuelva el yoduro de difenileniodonio en un solvente adecuado como acetonitrilo.
- Agregue ácido clorhídrico a la solución.
- Agite la mezcla a temperatura ambiente hasta que la reacción esté completa.
- Filtre el precipitado resultante y lávelo con agua fría.
- Seque el producto bajo presión reducida para obtener this compound .
Métodos de Producción Industrial
Los métodos de producción industrial del this compound no están bien documentados en la literatura. La síntesis a escala de laboratorio descrita anteriormente se puede ampliar con modificaciones apropiadas a las condiciones de reacción y al equipo para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
El cloruro de difenileniodonio experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede actuar como un agente oxidante en ciertas reacciones.
Reducción: Se puede reducir en condiciones específicas.
Sustitución: Puede participar en reacciones de sustitución, particularmente involucrando átomos de halógeno.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: A menudo se emplean agentes halogenantes como el cloro o el bromo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos halogenados .
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de dibenziodiolio: Similar en estructura y función, también inhibe las sintasas de óxido nítrico y las oxidasas NADPH.
Cloruro de fenileniodonio: Otro compuesto relacionado con propiedades inhibitorias similares.
Singularidad
El cloruro de difenileniodonio es único debido a su potente e irreversible inhibición de las sintasas de óxido nítrico y las oxidasas NADPH. También tiene la capacidad de afectar la función mitocondrial, proporcionando neuroprotección e induciendo un fenotipo de quimioquiescencia en células madre cancerosas .
Propiedades
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFZKAVCDNTYID-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196932 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4673-26-1 | |
| Record name | Diphenyleneiodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyleneiodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLENEIODONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)



